molecular formula C14H26N2O2 B2951783 tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate CAS No. 2137981-38-3

tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate

Cat. No.: B2951783
CAS No.: 2137981-38-3
M. Wt: 254.374
InChI Key: IQKFBGNHYLJHJI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H26N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate typically involves the reaction of azepane with tert-butyl 3-azetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features make it a valuable scaffold for the development of drugs targeting specific biological pathways .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine and azepane rings can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. This compound may also act as a ligand, binding to receptors and influencing signal transduction pathways .

Comparison with Similar Compounds

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate

Uniqueness: tert-Butyl 3-(azepan-3-yl)azetidine-1-carboxylate is unique due to the presence of both azetidine and azepane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl 3-(azepan-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)11-6-4-5-7-15-8-11/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKFBGNHYLJHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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